molecular formula C19H20O5 B2560335 [(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate CAS No. 2230804-34-7

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate

Cat. No.: B2560335
CAS No.: 2230804-34-7
M. Wt: 328.364
InChI Key: HYMPQMBBIHCXST-IBGZPJMESA-N
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Description

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is a chemical compound with the molecular formula C19H20O5 and a molecular weight of 328.364 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .

Scientific Research Applications

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydroxylation reactions.

    Biology: Investigated for its potential biological activities, including its role as an angiotensin II receptor blocker.

    Medicine: Explored for its therapeutic potential in treating conditions related to the renin-angiotensin system.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is similar to other angiotensin II receptor blockers, which are used to treat hypertension and related cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

    Valsartan: A compound with comparable therapeutic effects and applications.

    Irbesartan: Shares similar chemical properties and biological activities.

Uniqueness

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its molecular configuration allows for effective receptor binding and therapeutic efficacy.

Properties

IUPAC Name

[(3S)-4-benzoyloxy-3-hydroxy-3-methylbutyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-19(22,14-24-18(21)16-10-6-3-7-11-16)12-13-23-17(20)15-8-4-2-5-9-15/h2-11,22H,12-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMPQMBBIHCXST-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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